2-{[6-(Benzylamino)hexyl]amino}ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H26N2O |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2-[6-(benzylamino)hexylamino]ethanol |
InChI |
InChI=1S/C15H26N2O/c18-13-12-16-10-6-1-2-7-11-17-14-15-8-4-3-5-9-15/h3-5,8-9,16-18H,1-2,6-7,10-14H2 |
InChI Key |
YNJBQDNTRABNCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCCCCCNCCO |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCCCNCCO |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 2 6 Benzylamino Hexyl Amino Ethanol
Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For 2-{[6-(Benzylamino)hexyl]amino}ethanol, the most logical disconnections are the two carbon-nitrogen (C-N) bonds of the hexane-1,6-diamine backbone.
Primary Disconnections and Precursors: A retrosynthetic approach suggests two main pathways, which dictate the key precursors required:
Pathway A: This pathway involves the sequential alkylation of hexane-1,6-diamine. The first disconnection at the N-benzyl bond suggests 6-(benzylamino)hexan-1-amine as a key intermediate and benzyl (B1604629) chloride or benzaldehyde (B42025) as the benzylating agent. The second disconnection at the N-hydroxyethyl bond points to hexane-1,6-diamine and a 2-hydroxyethylating agent like 2-bromoethanol (B42945) or ethylene (B1197577) oxide as the fundamental starting materials.
Pathway B: This pathway involves building the benzylamino and aminoethanol fragments separately before coupling them. For instance, one could envision synthesizing 6-(benzylamino)hexan-1-ol , which is then converted to a halide or other leaving group to react with ethanolamine (B43304) .
Based on this analysis, the following compounds are identified as crucial precursors for the synthesis of the target molecule:
Hexane-1,6-diamine
Benzaldehyde or a Benzyl Halide (e.g., Benzyl Bromide)
Ethanolamine
2-Bromoethanol or Ethylene Oxide
Direct Synthesis Routes for this compound
Direct synthesis of the target compound hinges on the controlled, stepwise formation of the amine linkages to prevent the formation of undesired side products. The synthesis of unsymmetrical diamines is a well-explored area of organic chemistry. rsc.orgresearchgate.netnih.gov
Stepwise Formation of the Amine Linkages
The primary challenge in using a symmetric starting material like hexane-1,6-diamine is achieving selective mono-alkylation. Direct reaction with an alkylating agent often leads to a mixture of mono- and di-substituted products, as the newly formed secondary amine can be as, or more, nucleophilic than the starting primary amine. wikipedia.orgacs.org To overcome this, a common strategy involves using a large excess of the diamine to favor mono-substitution statistically, followed by a complex purification process.
A more refined approach is the use of protecting groups. One amine function of hexane-1,6-diamine can be protected (e.g., as a carbamate (B1207046) or an amide), allowing the other amine to be selectively functionalized. Following the first alkylation, the protecting group is removed, freeing the second amine for the subsequent reaction.
Introduction of the Benzyl Moiety
The benzyl group is typically introduced via one of two reliable methods:
Reductive Amination: This is often the preferred method for its efficiency and selectivity. organic-chemistry.orgmasterorganicchemistry.com It involves the reaction of an amine with benzaldehyde to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary amine. A key advantage is that this reaction can be performed as a one-pot procedure. youtube.com Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] being common choices. masterorganicchemistry.comyoutube.com The latter is particularly mild and selective for reducing imines in the presence of aldehydes. masterorganicchemistry.com
Direct Alkylation: This method uses a benzyl halide, such as benzyl bromide, to alkylate the amine. wikipedia.orgyoutube.com This reaction is a standard nucleophilic substitution. To control selectivity and prevent over-alkylation, reaction conditions such as temperature, solvent, and the stoichiometry of the reactants must be carefully managed. wikipedia.org
The choice between these methods can depend on the specific intermediate being used. For example, reductive amination would be ideal for reacting hexane-1,6-diamine with benzaldehyde to form N-benzyl-hexane-1,6-diamine.
Elaboration of the Aminoethanol Terminus
Once the benzyl group is installed on one of the amine nitrogens, the aminoethanol moiety is added to the other. Again, two primary methods are prevalent:
Alkylation with a 2-Haloethanol: The reaction of the remaining primary amine with a 2-haloethanol, typically 2-bromoethanol or 2-chloroethanol, in the presence of a base will form the desired C-N bond. youtube.com The base is required to neutralize the hydrohalic acid formed during the reaction.
Ring-Opening of Ethylene Oxide: A highly atom-economical method is the nucleophilic attack of the amine on the strained ring of ethylene oxide. wikipedia.org This reaction proceeds readily, often catalyzed by water or mild acid, to yield the 2-hydroxyethylamino group directly. researchgate.netcdnsciencepub.com This method avoids the formation of salt byproducts. Computational studies suggest the reaction is facilitated by the amine acting as both a nucleophile and a proton shuttle. nih.gov
Development of Convergent and Divergent Synthetic Approaches
Modern synthetic chemistry often employs convergent or divergent strategies to improve efficiency and facilitate the creation of chemical libraries. nih.govnih.gov
A divergent approach for this synthesis would begin with a common intermediate, such as mono-N-benzyl-hexane-1,6-diamine. This intermediate could then be reacted with a variety of electrophiles (like ethylene oxide, propylene (B89431) oxide, etc.) to generate a family of related compounds, including the target molecule.
A convergent approach would involve synthesizing two complex fragments separately before joining them in a final step. For example, one could prepare 6-(benzylamino)hexan-1-ol and ethanolamine separately. The alcohol could then be activated (e.g., converted to a tosylate or mesylate) and reacted with ethanolamine to form the final product. While potentially involving more steps for a single target, this approach can be highly efficient for creating structurally diverse analogs.
Green Chemistry Principles in Scalable Synthesis
The scalable synthesis of this compound is increasingly guided by the principles of green chemistry, which prioritize safety, efficiency, and environmental sustainability. The most prominent green strategy for constructing the C-N bonds in this molecule is catalytic reductive amination. wikipedia.orgacsgcipr.org This methodology is favored over traditional SN2 alkylations using alkyl halides, as it avoids the use of potentially toxic reagents and minimizes the formation of waste products like halide salts. acsgcipr.org
A plausible and efficient synthetic route involves a one-pot or sequential reductive amination process. This can begin with the reaction of a C6 difunctional precursor, such as 1,6-hexanedial or adipic acid, with benzylamine (B48309) and ethanolamine. However, a more controlled, stepwise approach is often preferred for scalability and purity. This typically involves the initial synthesis of the intermediate, N-benzylhexane-1,6-diamine, via reductive amination of an appropriate carbonyl compound with benzylamine, followed by a second reductive amination with a C2 oxygenated aldehyde (like glycoaldehyde) to introduce the ethanolamine moiety.
Key green chemistry considerations for this synthesis include:
Catalysis: The use of catalysts is central to the green credentials of the synthesis. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum-based catalysts, are widely used for hydrogenation steps in reductive amination. acsgcipr.org These catalysts are advantageous for large-scale production due to their ease of separation from the reaction mixture (via filtration) and potential for recycling. More advanced systems using earth-abundant metal nano-catalysts, such as nickel-based systems, are being developed to offer cost-effective and reusable options for N-alkylation reactions. chemrxiv.org Furthermore, biocatalysis, employing enzymes like imine reductases (IREDs) or amine dehydrogenases (AmDHs), represents a frontier in green synthesis. wikipedia.orgfrontiersin.orgnih.gov These enzymatic methods operate under mild aqueous conditions, at ambient temperature and pressure, and exhibit exceptional stereoselectivity, which is a significant advantage if chiral variants of the compound are desired. frontiersin.orgyoutube.com The only byproduct in many of these catalytic processes is water, fulfilling a key green chemistry principle. nih.gov
Atom Economy and Waste Reduction: Reductive amination is an atom-economical process that incorporates the majority of the atoms from the reactants into the final product. wikipedia.org One-pot procedures, where the intermediate imine is formed and reduced in situ, are particularly efficient, reducing the need for intermediate isolation and purification steps, thereby saving on solvents and energy. acsgcipr.orgchemrxiv.org
Solvent Selection: A major focus of green chemistry is the replacement of hazardous organic solvents. For reductive aminations, greener solvents like methanol, ethanol, or even water are increasingly being used. acs.orgorganic-chemistry.org Reactions performed in water, sometimes facilitated by nanomicelles to solubilize organic reactants, represent an ideal scenario for sustainable chemistry. organic-chemistry.org Solvent-free conditions are also achievable in some catalytic N-alkylation processes, further enhancing the environmental profile of the synthesis. nih.gov
The table below summarizes various catalytic approaches applicable to the synthesis of amines, highlighting their green attributes.
| Catalytic Method | Typical Catalyst | Reducing Agent | Common Solvents | Key Green Advantages | Reference(s) |
| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Ni | H₂ Gas | Methanol, Ethanol | High atom economy, catalyst is recyclable, low-cost reducing agent. | acsgcipr.org |
| Transfer Hydrogenation | Homogeneous (e.g., Iridium, Rhodium) or Heterogeneous (e.g., Pd) | Formic Acid, Isopropanol | Alcohols, Water | Avoids handling of high-pressure H₂ gas, mild conditions. | nih.govacs.org |
| Hydride Reduction | N/A | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Methanol, THF | High selectivity, mild conditions, tolerant of various functional groups. | acsgcipr.orgnumberanalytics.com |
| Biocatalysis (Enzymatic) | Imine Reductases (IREDs), Amine Dehydrogenases (AmDHs) | NAD(P)H (recycled in-situ) | Water (Buffer) | High stereoselectivity, biodegradable catalyst, ambient conditions, minimal waste. | frontiersin.orgnih.gov |
Exploration of Structural Modifications and Analog Design Principles
Rationale for Generating 2-{[6-(Benzylamino)hexyl]amino}ethanol Derivatives
The primary motivation for designing and synthesizing derivatives of a parent molecule like this compound is to modulate its biological profile. This process, known as structure-activity relationship (SAR) studies, seeks to identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be altered to improve its properties.
Key objectives for generating derivatives would include:
Enhancing Potency and Efficacy: Modifications may aim to increase the binding affinity of the molecule for its biological target, leading to a more potent therapeutic effect.
Improving Selectivity: A compound may interact with multiple targets, leading to off-target effects. Analog design can introduce features that favor binding to the desired target over others. For instance, studies on N-benzyl phenethylamines have shown that substitutions on the benzyl (B1604629) group can significantly alter selectivity for different receptor subtypes. enamine.net
Optimizing Physicochemical and Pharmacokinetic Properties: Properties such as solubility, metabolic stability, and membrane permeability are critical for a drug's effectiveness. For example, replacing a phenyl group with a bioisostere can improve solubility and reduce metabolic liabilities. nih.govnih.gov
Investigating the Molecular Mode of Action: By systematically altering the structure, researchers can gain insights into how the molecule interacts with its biological target on a molecular level.
Systematic Modifications of the Benzyl Group
The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) group, is a common feature in bioactive compounds and presents a prime target for modification.
Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) can increase electron density in the ring, potentially enhancing pi-stacking interactions or altering the pKa of the nearby amino group. Conversely, electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -CN) can decrease electron density, which may be favorable for other types of interactions. researchgate.net Research on N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide (B166681) derivatives has shown that electron-withdrawing groups on the benzyl ring can retain or improve anticonvulsant activity, while electron-donating groups may lead to a loss of activity. nih.gov
Steric Effects: The size and position of substituents can influence the molecule's conformation and how it fits into a binding pocket. Bulky substituents can be used to probe the size of the pocket or to orient the rest of the molecule for optimal interaction.
Hydrogen Bonding: Substituents like hydroxyl (-OH) or amino (-NH₂) groups can act as hydrogen bond donors or acceptors, forming specific interactions with the target that may increase affinity and selectivity.
Table 1: Illustrative Aromatic Substitutions on the Benzyl Group
| Position | Substituent Type | Example Substituent | Potential Impact |
| Para | Electron-donating | -OCH₃ (methoxy) | Increased electron density, potential for H-bonding |
| Para | Electron-withdrawing | -Cl (chloro) | Decreased electron density, increased lipophilicity |
| Ortho | Electron-withdrawing | -F (fluoro) | Can influence conformation and pKa |
| Meta | Bulky Alkyl | -C(CH₃)₃ (tert-butyl) | Steric hindrance, increased lipophilicity |
A bioisostere is a chemical substituent that can replace another group without significantly changing the molecule's biological activity. Replacing the phenyl ring with a bioisostere can be a powerful strategy to overcome issues like poor solubility or metabolic instability. nih.gov
Heterocyclic Rings: Replacing the phenyl ring with a heterocycle, such as pyridine, thiophene, or pyrazole, can introduce heteroatoms that can act as hydrogen bond acceptors or donors, potentially improving solubility and forming new interactions with the target. researchgate.net For example, replacing a phenyl ring with a pyridazine (B1198779) has been shown to reduce lipophilicity. researchgate.net
Saturated Rings: In cases where the aromaticity of the phenyl ring is not essential for activity, it can be replaced with a saturated ring like a cyclohexyl group. This can increase the molecule's three-dimensionality (sp³ character) and often improves solubility and metabolic stability. researchgate.net
Non-classical Bioisosteres: Modern medicinal chemistry often employs non-classical bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) to mimic the geometry of a phenyl ring while offering improved physicochemical properties. nih.govnih.gov These rigid scaffolds can project substituents in a well-defined manner.
Table 2: Potential Bioisosteric Replacements for the Phenyl Ring
| Bioisostere Type | Example | Key Features |
| Heteroaromatic | Pyridyl | Introduces a nitrogen atom, can act as H-bond acceptor, alters electronics |
| Saturated Cyclic | Cyclohexyl | Increases sp³ character, improves solubility, removes aromaticity |
| Bridged Ring | Bicyclo[2.2.2]octane | Rigid scaffold, maintains substitution vectors similar to para-substituted phenyl |
| Fused Ring | Indolyl | Larger aromatic system, potential for different binding interactions |
Variation of the Hexyl Linker
The six-carbon alkyl chain, or hexyl linker, connecting the two amino groups plays a crucial role in determining the distance and spatial relationship between the benzylamine (B48309) and ethanolamine (B43304) moieties.
The length of the alkyl chain is a critical parameter that dictates the spacing between the two functional ends of the molecule.
Chain Length: Systematically varying the chain length (e.g., from four to eight carbons) can help determine the optimal distance for binding to the biological target. There is often an optimal chain length for activity, with shorter or longer chains leading to a decrease in potency.
Chain Branching: Introducing alkyl branches (e.g., methyl or ethyl groups) on the hexyl chain can have several effects. It can restrict the conformational flexibility of the linker, which may be entropically favorable for binding. Branching can also introduce chirality and provide a way to explore stereoselective interactions with the target.
To reduce the flexibility of the linker and to introduce more defined structural features, parts of the alkyl chain can be replaced with cyclic structures.
Cycloalkyl Rings: Incorporating a cyclohexane (B81311) or cyclopentane (B165970) ring within the linker can create a more rigid structure. This reduces the number of possible conformations, which can lead to higher binding affinity if the constrained conformation is the one recognized by the target.
Table 3: Potential Modifications of the Hexyl Linker
| Modification Type | Example Structure | Potential Effect |
| Chain Shortening | Butyl linker | Reduces distance between terminal groups |
| Chain Lengthening | Octyl linker | Increases distance between terminal groups |
| Branching | 3-Methylhexyl linker | Restricts conformational flexibility, introduces chirality |
| Cycloalkyl Inclusion | 1,4-Diaminocyclohexane core | Rigidifies the linker, defined stereochemistry |
| Heterocyclic Inclusion | Piperazine-based linker | Introduces heteroatoms, potential for H-bonding, alters polarity |
Elaboration of the Aminoethanol Moiety
The 2-aminoethanol fragment is a critical pharmacophoric element, often involved in hydrogen bonding and ionic interactions with biological targets. Its modification can profoundly influence the compound's affinity and efficacy.
The terminal hydroxyl group is a primary site for modification due to its chemical reactivity and its role as a hydrogen bond donor and acceptor. Altering this group can impact solubility, membrane permeability, and metabolic stability.
Esterification: Conversion of the hydroxyl group to an ester can serve as a prodrug strategy. For instance, esterification with fatty acids has been used to enhance the central nervous system (CNS) exposure of therapeutics by increasing lipophilicity. acs.org This approach could improve the blood-brain barrier permeability of the parent compound. acs.org The release of the active hydroxyl compound would then occur in vivo through the action of esterase enzymes.
Etherification: Formation of an ether linkage (alkoxymethylation) is another common strategy. researchgate.net This modification removes the hydrogen bond donating capability of the hydroxyl group and increases lipophilicity, which can alter target binding and pharmacokinetic profiles. For example, the synthesis of alkoxymethyl derivatives has been explored for other bioactive scaffolds to modulate enzyme inhibitory activity. researchgate.net
Replacement with other functional groups: The hydroxyl group can be replaced with other functionalities to probe the chemical space around the target. Substitution with a primary or secondary amine (to form a diamine) or a thiol could introduce different types of interactions.
| Modification Type | Resulting Functional Group | Potential Rationale / Impact | Relevant Research Context |
| Esterification | -O-C(=O)R | Prodrug approach to improve membrane permeability; increased lipophilicity. | Fatty acid promoieties have been used to improve the brain exposure of drugs. acs.org |
| Etherification | -O-R | Increased lipophilicity; removal of hydrogen bond donor capability; may alter target binding. | Alkoxymethyl derivatives have been synthesized to modulate the inhibitory effects on enzymes like carbonic anhydrase and cholinesterases. researchgate.net |
| Replacement with Amine | -NH2, -NHR | Introduces a basic center; potential for different ionic or hydrogen bonding interactions. | The strategic placement of amino groups is critical for the activity of various enzyme inhibitors. mdpi.com |
The ethylenediamine (B42938) backbone in the 2-aminoethanol moiety provides a specific spatial arrangement between the secondary amine and the terminal hydroxyl group. Modifications to this backbone can alter this spacing and conformational flexibility.
Chain Length Homologation: The length of the ethyl bridge can be extended (e.g., to a propyl or butyl chain) or shortened. This systematically varies the distance between the key interacting groups, which can be crucial for optimal fitting into a binding pocket.
Introduction of Rigidity: Incorporating the backbone into a cyclic structure, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, can restrict conformational freedom. This can lead to an increase in binding affinity if the constrained conformation matches the bioactive conformation, but a decrease otherwise.
N-Alkylation: The secondary amine within the aminoethanol moiety is a potential site for alkylation, such as N-methylation. N-methylation can influence the amine's basicity and its ability to act as a hydrogen bond donor. In peptide and protein contexts, N-methylation of backbone amides is known to restrict conformational flexibility and can destabilize certain secondary structures like β-sheets. nih.gov A similar principle can apply to small molecules, where such a modification would sterically influence the local conformation.
| Modification Type | Structural Change | Potential Rationale / Impact | Relevant Research Context |
| Chain Homologation | Altering the -(CH2)2- linker | Varies the spatial distance between the amine and hydroxyl groups to optimize target interactions. | The length of carbon chain linkers is a key factor influencing the inhibitory activity of O6-aminoalkyl-hispidol analogs against MAO-B. mdpi.com |
| Introduction of Rigidity | Incorporating the backbone into a ring | Reduces conformational flexibility; can lock the molecule in a bioactive conformation, potentially increasing affinity. | |
| N-Alkylation | R-NH-CH2-CH2-OH → R-N(CH3)-CH2-CH2-OH | Removes hydrogen bond donor capability of the secondary amine; may alter basicity and local conformation. | N-methylation of peptide backbones is a known strategy to alter structure and stability. nih.gov |
Stereochemical Considerations in Analog Synthesis and Biological Evaluation
The carbon atom bearing the hydroxyl group in the 2-aminoethanol moiety is a stereocenter. This means that this compound exists as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates. tru.ca
The synthesis of analogs must therefore address this stereochemistry. While initial screening might be performed on a racemic mixture (a 50:50 mix of both enantiomers), further development often requires the synthesis of the individual, optically pure enantiomers to identify the more active or safer form (the eutomer). tru.ca
Asymmetric synthesis strategies are employed to achieve this. For example, chiral auxiliaries derived from natural products like β-pinene have been successfully used to direct the addition of organometallic reagents to aldehydes, producing chiral secondary alcohols with high enantiomeric excess. organic-chemistry.org Such methods allow for the selective production of either the (R) or (S) enantiomer. organic-chemistry.org The biological evaluation should then be performed on each enantiomer separately. The different spatial arrangements of the hydroxyl group and the rest of the molecule in the R and S enantiomers can lead to differential interactions with a chiral biological target, such as an enzyme active site or a receptor binding pocket. organic-chemistry.org This has been observed in numerous classes of compounds, where one enantiomer is highly active while the other is significantly less active or inactive. mdpi.com
| Stereochemical Aspect | Description | Significance in Analog Design | Example from Literature |
| Existence of Enantiomers | The molecule is chiral, existing as (R)- and (S)-enantiomers. | Enantiomers can have different biological activities, potencies, and toxicities. It is crucial to evaluate them separately. tru.ca | The neurotoxin BMAA exists in L- and D-enantiomeric forms, which may have different biological roles and sources. mdpi.com |
| Asymmetric Synthesis | Methods to produce a single enantiomer selectively. | Allows for the production of the more active enantiomer (eutomer) and avoids potential issues from the less active or undesired enantiomer (distomer). | Pseudo-enantiomeric amino alcohols derived from (-)-β-pinene can be used as chiral auxiliaries to produce either (R) or (S) secondary alcohols with high enantioselectivity. organic-chemistry.org |
| Differential Biological Activity | One enantiomer fits the chiral binding site of a biological target better than the other. | The three-dimensional structure is critical for molecular recognition; identifying the optimal stereochemistry is key to maximizing potency and selectivity. | Regioisomeric chiral amino alcohols can provide opposite enantiofacial selectivity in reactions, demonstrating the profound impact of stereocenter arrangement. organic-chemistry.org |
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Investigations into the Biological Activity and Functional Mechanisms
Cell-Based Assays for Mechanistic Elucidation
High-Throughput and High-Content Screening Methodologies
High-throughput screening (HTS) and high-content screening (HCS) are foundational methodologies in modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.govembl.org HTS typically involves the use of automated systems to test thousands of chemical entities against a specific biological target, employing techniques like fluorescence polarization, FRET, and various binding assays to identify "hits". nih.govmdpi.com HCS, a more recent advancement, provides deeper insights by imaging cells to analyze multiple phenotypic parameters simultaneously. nih.gov These platforms are crucial for the initial identification of compounds with potential therapeutic effects. embl.org A thorough search of scientific databases yielded no records of 2-{[6-(Benzylamino)hexyl]amino}ethanol being subjected to or identified through such HTS or HCS campaigns.
Ex Vivo and In Vivo Preclinical Models for Activity Assessment (Excluding Clinical Studies)
Preclinical models are essential for evaluating the physiological and pathological effects of a compound in a biologically relevant system before any consideration for human trials. These models range from organ cultures that preserve tissue architecture to whole animal models that allow for the assessment of systemic effects.
Evaluation in Organotypic Slice Cultures
Organotypic slice cultures, particularly of brain tissue, serve as a valuable ex vivo model because they maintain the complex cellular architecture and microenvironment of the original organ. nih.govnih.gov This system allows for the detailed study of a compound's effects on cell survival, proliferation, and invasion in a tissue-like context. nih.gov They are frequently used for screening anti-cancer drugs and assessing neurotoxicity. nih.govnih.gov No studies were found that evaluated the effects of this compound in organotypic slice cultures.
Murine and Zebrafish Models for Phenotypic Screening
Murine and zebrafish models are powerful in vivo tools for phenotypic screening, which focuses on identifying compounds that produce a desired outcome in a whole organism. nih.gov
Antimycobacterial and Antimalarial Activity: Zebrafish and murine models are utilized to screen for compounds with activity against various pathogens. For instance, compounds can be tested for their ability to inhibit the growth of Plasmodium species in vivo or in infected cell lines. google.comnih.gov There is no published evidence of this compound being tested for antimycobacterial or antimalarial properties in these models.
Modulation of Teratogenic Effects: The zebrafish embryo is a particularly effective model for studying teratogenesis due to its rapid, external development. researchgate.netnih.gov It allows for the screening of compounds that may cause or, conversely, mitigate developmental abnormalities induced by substances like ethanol. researchgate.netnih.gov Research in this area for this compound has not been reported.
Behavioral Phenotyping in Rodent Models
Rodent models are critical for assessing the impact of compounds on the central nervous system and behavior.
Locomotor Activity: Changes in locomotor activity are a common measure used to assess the stimulant or sedative effects of a substance. nih.govnih.govfrontiersin.org This is often evaluated in an open-field arena where the animal's movement is tracked automatically. frontiersin.org
Conditioned Place Preference (CPP): The CPP paradigm is a standard behavioral model to evaluate the rewarding or aversive properties of a drug. frontiersin.orgnih.govnih.gov It involves associating a specific environment with the substance's effects. nih.gov An animal spending more time in the drug-paired environment indicates a rewarding effect. frontiersin.orgnih.gov
No literature is available that describes the evaluation of this compound in locomotor activity assays or conditioned place preference models.
Biomarker Discovery and Validation in Preclinical Settings
Biomarkers are measurable indicators of a biological state or condition and are crucial for gauging disease progression and the efficacy of a therapeutic agent in preclinical models. nih.gov The process involves identifying potential biomarkers, such as changes in gene expression, and validating their reproducibility and correlation with the disease or treatment response. nih.gov There are no published studies detailing the use of this compound in the context of biomarker discovery or validation.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation
Design and Synthesis of Focused Compound Libraries for SAR Studies
To comprehensively understand the SAR of 2-{[6-(Benzylamino)hexyl]amino}ethanol, the design and synthesis of focused compound libraries are essential. These libraries are systematically designed to probe the importance of the three key structural regions: the N-benzyl group, the hexylenediamine linker, and the ethanolamine (B43304) headgroup.
The synthesis of these analogs typically involves a convergent approach. A key intermediate, a mono-protected 1,6-hexanediamine, allows for sequential N-alkylation. For instance, reductive amination of a protected aminohexane with benzaldehyde (B42025) would introduce the benzyl (B1604629) group. Subsequent deprotection and reaction with an appropriate electrophile, such as a protected 2-bromoethanol (B42945), would yield the final product. Variations in this synthetic route allow for the introduction of diverse substituents.
Table 1: Representative Analogs in a Focused Library for SAR Studies
| Compound ID | Modification from Parent Compound (this compound) | Rationale for Inclusion in Library |
| A-1 | Replacement of benzyl group with a phenyl group | To assess the impact of the benzylic methylene (B1212753) group on activity. |
| A-2 | Substitution on the phenyl ring of the benzyl group (e.g., 4-chloro, 4-methoxy) | To probe the electronic and steric effects of the aromatic ring. |
| B-1 | Shortening of the hexyl linker to a butyl or ethyl chain | To evaluate the influence of linker length on optimal receptor interaction. |
| B-2 | Lengthening of the hexyl linker to an octyl or decyl chain | To explore the hydrophobic tolerance of the binding pocket. |
| C-1 | Replacement of the ethanolamine with a propanolamine moiety | To investigate the importance of the hydroxyl group's position relative to the amino group. |
| C-2 | Introduction of a methyl group on the carbon bearing the hydroxyl group | To assess the impact of steric hindrance near the polar headgroup. |
Correlation of Structural Features with Biological Potency and Selectivity
The biological potency and selectivity of compounds in the designed library are typically assessed using in vitro assays, for example, radioligand binding assays or functional assays measuring second messenger responses in cells expressing the target receptor (e.g., the β2-adrenergic receptor).
Based on the well-established SAR of β2-adrenergic agonists, several correlations can be anticipated:
The N-Substituent: The nature of the substituent on the secondary amine is a critical determinant of activity and selectivity. Larger, lipophilic groups, such as the benzylaminohexyl moiety, are known to enhance potency and duration of action for β2-agonists. This is often attributed to interactions with a hydrophobic pocket in the receptor.
The Ethanolamine Moiety: The ethanolamine portion is crucial for binding to adrenergic receptors. The hydroxyl group and the secondary amine are thought to form key hydrogen bonds with serine and aspartate residues in the receptor's binding site.
The Linker: The length and flexibility of the alkyl chain connecting the two nitrogen atoms influence how the molecule positions itself within the binding pocket. An optimal linker length allows for simultaneous favorable interactions of the benzyl group and the ethanolamine headgroup with their respective sub-pockets in the receptor.
Table 2: Hypothetical SAR Data for Analogs of this compound
| Compound ID | Modification | Hypothetical Potency (e.g., EC50, nM) | Hypothetical Selectivity (vs. related receptors) |
| Parent | - | 10 | Moderate |
| A-1 | Phenyl instead of benzyl | 50 | Lower |
| A-2 | 4-Cl-benzyl | 5 | Higher |
| B-1 | Butyl linker | 100 | Lower |
| C-1 | Propanolamine | 80 | Lower |
Note: The data in this table is illustrative and intended to represent plausible trends based on known SAR for related compounds.
Computational Chemistry Approaches to SAR
Computational chemistry provides powerful tools to rationalize and predict the SAR of novel compounds, thereby guiding the design of more potent and selective molecules.
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a library of this compound analogs, a QSAR model could be developed using various molecular descriptors.
A typical QSAR equation might take the form:
log(1/EC50) = c1logP + c2MR + c3*σ + constant
Where:
logP represents the lipophilicity of the molecule.
MR is the molar refractivity, a measure of steric bulk.
σ is the Hammett constant, which quantifies the electronic effect of substituents on the aromatic ring.
c1, c2, c3 are coefficients determined by regression analysis.
For long-acting β2-agonists, QSAR models have highlighted the importance of lipophilicity (logD7.4 > 2) and the pKa of the secondary amine (> 8.0) in determining the duration of action.
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. For β2-adrenergic agonists, a common pharmacophore model includes:
A hydrogen bond donor (the hydroxyl group of the ethanolamine).
A hydrogen bond acceptor (the hydroxyl group can also act as an acceptor).
A positive ionizable feature (the protonated secondary amine).
One or more hydrophobic/aromatic regions (the benzyl group and the hexyl chain).
This pharmacophore model can be used to virtually screen large chemical databases to identify novel compounds with the potential to bind to the target receptor.
Molecular Modeling and Docking Studies for Binding Mode Prediction
Molecular modeling and docking studies are employed to predict the preferred binding orientation of a ligand within the active site of a receptor and to analyze the specific interactions that stabilize the ligand-receptor complex.
For this compound, the β2-adrenergic receptor would be a logical target for docking studies. The crystal structure of this receptor is available, providing a detailed map of the binding pocket.
Docking simulations of this compound into the β2-adrenergic receptor would likely predict the following key interactions:
Hydrogen Bonding: The hydroxyl group of the ethanolamine moiety is expected to form hydrogen bonds with serine residues (e.g., Ser203, Ser207) in transmembrane helix 5. The protonated secondary amine would likely form an ionic bond with an aspartate residue (e.g., Asp113) in transmembrane helix 3.
Hydrophobic Interactions: The benzyl group and the hexyl chain would be positioned in a hydrophobic pocket formed by residues from several transmembrane helices. The aromatic ring of the benzyl group could engage in π-π stacking or hydrophobic interactions with phenylalanine or tryptophan residues within this pocket.
These predicted interactions provide a structural basis for the observed SAR and can guide the design of new analogs with improved binding affinity. For example, introducing substituents on the benzyl ring that enhance these hydrophobic interactions could lead to more potent compounds.
Conformational Analysis of the Compound in Biological Environments
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore critical. For a flexible molecule like this compound, which possesses multiple rotatable bonds, a multitude of conformations are possible. In a biological environment, such as interacting with a protein receptor or traversing a cell membrane, the molecule will likely adopt a specific, low-energy conformation, often referred to as the bioactive conformation.
The conformational landscape of this compound would be influenced by several intramolecular and intermolecular forces. The hexyl chain provides significant flexibility, while the benzyl and ethanolamine moieties introduce polarity and the potential for specific interactions. In an aqueous biological environment, hydrophobic interactions might lead to a folding of the hexyl chain, bringing the benzyl group into proximity with other nonpolar regions. Conversely, in a lipid bilayer, the molecule might adopt a more extended conformation.
Computational chemistry provides powerful tools for predicting molecular conformations. Techniques such as molecular mechanics and quantum mechanics calculations can be used to identify stable conformers and the energy barriers between them. For instance, a systematic conformational search would involve rotating each single bond by a certain increment and calculating the potential energy of the resulting structure. This process would generate a potential energy surface, with the valleys representing stable conformations.
Experimental techniques are also crucial for validating computational models. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, can provide information about the proximity of different protons within the molecule, offering insights into its folded state in solution. X-ray crystallography, if a crystalline form of the compound or a co-crystal with a target protein can be obtained, would provide the most definitive information about its solid-state conformation.
Table 1: Theoretical Conformational Analysis Parameters for this compound
| Parameter | Description | Anticipated Influence on Conformation |
| Torsional Angles | Rotation around the single bonds of the hexyl chain and the bonds connecting the functional groups. | High flexibility, leading to a large number of possible conformations. The specific angles will be determined by the balance of steric and electronic effects. |
| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding between the hydroxyl group of the ethanolamine moiety and the secondary amine. | This could lead to a more compact, cyclic-like conformation in non-polar environments. |
| Solvent Effects | The influence of the surrounding medium (e.g., water, lipid) on the preferred conformation. | In aqueous solution, hydrophobic collapse of the hexyl chain is likely. In a lipid environment, a more extended conformation may be favored. |
| pH Effects | The protonation state of the amine groups will vary with pH. | Protonation of the amines will introduce positive charges, leading to electrostatic repulsion and potentially a more extended conformation. |
Allosteric Modulation Site Identification and Characterization
Allosteric modulation refers to the regulation of a protein's activity by a ligand binding to a site other than the primary (orthosteric) binding site. This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the protein's function. Identifying and characterizing allosteric binding sites is a key area of drug discovery.
For a compound like this compound, the identification of a potential allosteric binding site would typically begin with high-throughput screening against a panel of protein targets. If the compound shows activity in a functional assay but does not compete with a known orthosteric ligand, it may be acting as an allosteric modulator.
Once a potential allosteric effect is identified, a combination of experimental and computational methods is used to characterize the binding site. Site-directed mutagenesis, where specific amino acid residues in the protein are altered, can help to identify the key residues involved in the binding of the allosteric modulator. If mutations at a particular site abolish the effect of the compound, it is likely that this site is part of the allosteric pocket.
Computational docking simulations can be used to predict how this compound might bind to a protein. These simulations place the molecule in various orientations within a potential binding site and calculate the binding energy for each pose. The most favorable poses can then be further investigated experimentally.
The characterization of an allosteric site also involves determining the binding affinity and kinetics of the modulator. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on the binding thermodynamics and kinetics.
Table 2: Methodologies for Allosteric Site Identification and Characterization
| Methodology | Purpose | Expected Outcome for this compound |
| Functional Assays | To detect allosteric activity. | An observed change in protein function in the presence of the compound that is not due to competitive binding at the orthosteric site. |
| Radioligand Binding Assays | To confirm non-competitive binding. | The compound should not displace a radiolabeled orthosteric ligand from its binding site. |
| Site-Directed Mutagenesis | To identify key amino acid residues in the binding pocket. | A loss of allosteric modulation upon mutation of specific residues would pinpoint the location of the binding site. |
| Computational Docking | To predict the binding mode and interactions. | A model of how the compound fits into the allosteric pocket, highlighting potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions. |
| Biophysical Techniques (ITC, SPR) | To quantify binding affinity and kinetics. | Determination of the dissociation constant (Kd), enthalpy, and entropy of binding, providing a detailed thermodynamic profile of the interaction. |
Advanced Analytical Techniques for Characterization in Research Contexts
Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry)
Spectroscopic techniques are indispensable for the elucidation of the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13).
In a hypothetical ¹H NMR spectrum of 2-{[6-(Benzylamino)hexyl]amino}ethanol, one would expect to see distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region (around 7.2-7.4 ppm). The methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms would also have characteristic chemical shifts, influenced by the electronegativity of these heteroatoms. The protons of the hexyl chain would produce a series of signals in the aliphatic region of the spectrum. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (e.g., singlets, doublets, triplets) would provide information about the neighboring protons.
Similarly, a ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to nitrogen or oxygen).
Illustrative NMR Data for a Related Compound: 2-(Ethylamino)ethanol
To illustrate the type of data obtained from an NMR experiment, the following table shows the ¹H NMR spectral data for 2-(Ethylamino)ethanol, a simpler structural analog.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.05 | t | 3H | CH₃ |
| 2.65 | q | 2H | CH₂-CH₃ |
| 2.75 | t | 2H | N-CH₂ |
| 3.60 | t | 2H | O-CH₂ |
| 2.50 | s (broad) | 2H | NH, OH |
Note: This data is for 2-(Ethylamino)ethanol and not this compound. The chemical shifts and splitting patterns for the target compound would be more complex.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H group of the alcohol (a broad band around 3300-3500 cm⁻¹), the N-H group of the secondary amines (a sharper band in the same region), C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), C-N stretching (around 1000-1200 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹). lew.roacs.org The presence of the benzene (B151609) ring would also give rise to characteristic overtone and combination bands in the fingerprint region (1600-2000 cm⁻¹) and out-of-plane bending vibrations (690-900 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight of the compound. Furthermore, characteristic fragmentation patterns would be observed. beilstein-journals.org Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would lead to the formation of stable iminium ions. For the target compound, fragmentation could occur at various points along the hexyl chain and at the bonds adjacent to the nitrogen and oxygen atoms. The benzyl group would likely give a prominent peak at m/z 91.
Chromatographic Techniques for Purity and Mixture Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic techniques are used to separate the components of a mixture, allowing for the assessment of purity and the quantification of individual components.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of non-volatile or thermally unstable compounds. For a compound like this compound, reversed-phase HPLC would be a suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound would depend on its polarity; more polar compounds elute earlier. The purity of the sample can be determined by the presence of a single major peak in the chromatogram. A UV detector is often used for compounds containing a chromophore, such as the benzyl group in the target molecule.
Gas Chromatography (GC)
GC is used to separate volatile compounds. For a compound with a relatively high boiling point like this compound, derivatization may be necessary to increase its volatility and thermal stability. For example, the hydroxyl and amino groups could be silylated. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.
Illustrative Chromatographic Method Parameters
| Parameter | HPLC | GC |
| Column | C18 reversed-phase | Capillary column (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |
| Detector | UV-Vis | FID or MS |
| Temperature | Ambient | Temperature program (e.g., 100-300 °C) |
Note: These are general parameters and would need to be optimized for the specific analysis of this compound.
X-ray Crystallography of Compound-Target Complexes for Structural Insights
X-ray crystallography is a powerful technique that can determine the three-dimensional atomic structure of a molecule in its crystalline form. In the context of drug discovery and molecular biology, this technique is invaluable for understanding how a ligand, such as this compound, binds to its biological target (e.g., a protein or enzyme).
To perform such an analysis, the target macromolecule is first purified and then co-crystallized with the compound. The resulting crystal is then exposed to a beam of X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic structure of the complex can be determined. This provides precise information about the binding mode, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target, and any conformational changes that occur upon binding. While no specific X-ray crystallography studies of this compound in a complex have been published, this technique would be the gold standard for elucidating its mechanism of action at a molecular level.
Advanced Microscopy Techniques for Cellular Localization Studies
Understanding where a compound localizes within a cell is crucial for interpreting its biological activity. Advanced microscopy techniques, such as fluorescence microscopy and confocal microscopy, can be used to visualize the distribution of a compound in living or fixed cells.
To enable visualization, the compound of interest, this compound, would typically need to be fluorescently labeled. This could be achieved by chemically attaching a fluorescent dye (a fluorophore) to the molecule, provided this modification does not significantly alter its biological properties. Alternatively, if the compound has intrinsic fluorescence, it could be visualized directly.
Once the fluorescently labeled compound is introduced to cells, a fluorescence microscope can be used to excite the fluorophore and detect the emitted light. This allows for the visualization of the compound's subcellular localization, for example, in the nucleus, cytoplasm, mitochondria, or other organelles. Confocal microscopy offers the advantage of providing high-resolution, optically sectioned images, which can generate a three-dimensional reconstruction of the compound's distribution within the cell. These studies are critical for correlating the compound's molecular interactions with its cellular effects.
Future Perspectives and Translational Research Opportunities
Potential as a Research Tool for Probing Biological Systems
The unique chemical structure of 2-{[6-(Benzylamino)hexyl]amino}ethanol makes it a candidate for development as a research tool to investigate various biological systems and pathways. The presence of secondary amine and hydroxyl groups allows for potential interactions with a variety of biological targets, including receptors, enzymes, and transporters.
One prospective application is in the study of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in a multitude of physiological processes. The ethanolamine (B43304) and benzylamino components bear resemblance to moieties found in known adrenergic receptor ligands. By systematically modifying the structure of this compound, researchers could develop a library of analogs to probe the structure-activity relationships of specific GPCRs. This could lead to a better understanding of receptor binding pockets and the molecular determinants of ligand recognition and signaling.
Furthermore, the compound could be utilized to investigate enzymatic processes. For instance, enzymes involved in the metabolism of amines or alcohols could potentially interact with this molecule. By designing radiolabeled or fluorescently tagged versions of this compound, it may be possible to track its metabolic fate within cells or organisms, providing insights into specific enzyme activities and their localization.
Development of Chemical Probes for Target Validation
A crucial step in drug discovery is the validation of biological targets. Chemical probes are small molecules designed to selectively interact with a specific target, enabling the study of its function in a biological context. This compound could serve as a foundational scaffold for the development of such probes.
To create a useful chemical probe, the parent compound would need to be optimized for potency and selectivity towards a specific biological target. This would involve the synthesis of a focused library of derivatives with modifications to the benzyl (B1604629) ring, the hexyl chain length, and the ethanolamine moiety. These derivatives would then be screened against a panel of relevant biological targets to identify a lead compound with the desired activity profile.
Once a potent and selective analog is identified, it can be further modified to incorporate a "tag" for visualization or affinity purification. For example, a fluorescent dye could be attached to allow for imaging of the target's subcellular localization, or a biotin tag could be added to enable the isolation of the target protein and its binding partners from cell lysates.
| Probe Development Stage | Objective | Example Modification to this compound | Illustrative Outcome |
| Hit Identification | Identify initial biological activity. | Screen the parent compound against a panel of receptors. | Weak affinity for an orphan GPCR. |
| Lead Optimization | Improve potency and selectivity. | Synthesize analogs with substitutions on the benzyl ring. | 100-fold increase in affinity and selectivity for the target GPCR. |
| Probe Generation | Enable target visualization or isolation. | Conjugate a fluorescent tag to a non-critical position. | Visualization of receptor trafficking in response to ligand binding. |
Strategies for Enhancing In Vivo Efficacy and Target Engagement
Translating the activity of a compound from an in vitro setting to a whole organism presents numerous challenges, including absorption, distribution, metabolism, and excretion (ADME) properties. Should this compound or its derivatives show promise in cellular assays, strategies to enhance in vivo efficacy and target engagement would be critical.
One approach to improve pharmacokinetic properties is to modify the compound's physicochemical characteristics. For instance, altering its lipophilicity by adding or removing polar or nonpolar groups could influence its absorption across biological membranes and its distribution to target tissues. The metabolic stability of the compound could also be enhanced by blocking potential sites of enzymatic degradation, such as by introducing fluorine atoms or replacing metabolically labile groups.
To improve target engagement in a complex in vivo environment, formulation strategies could be employed. Encapsulating the compound in nanoparticles or liposomes could protect it from premature degradation, improve its solubility, and potentially enable targeted delivery to specific tissues or cell types.
| Pharmacokinetic Parameter | Potential Liability of the Parent Scaffold | Proposed Modification Strategy | Hypothetical Improvement |
| Metabolic Stability | Potential for N-debenzylation or oxidation of the hexyl chain. | Introduction of metabolically robust groups or deuteration at labile positions. | Increased plasma half-life. |
| Aqueous Solubility | Moderate to low solubility may be predicted. | Introduction of polar functional groups or formulation as a salt. | Improved bioavailability after oral administration. |
| Tissue Distribution | Non-specific distribution due to lipophilicity. | Conjugation to a tissue-specific targeting moiety. | Enhanced accumulation at the desired site of action. |
Interdisciplinary Research Collaborations for Comprehensive Evaluation
The comprehensive evaluation of a novel chemical entity like this compound necessitates a collaborative, interdisciplinary approach. The complexity of modern biomedical research requires the integration of expertise from various scientific fields.
Medicinal chemists would be essential for the design and synthesis of analog libraries and chemical probes. Pharmacologists and cell biologists would be needed to design and execute in vitro and in vivo experiments to characterize the compound's biological activity and mechanism of action. Structural biologists could provide insights into how the compound interacts with its biological target at the molecular level through techniques such as X-ray crystallography or cryo-electron microscopy. Furthermore, collaboration with computational chemists could aid in the rational design of new derivatives and in understanding the molecular basis of the compound's activity through modeling and simulation.
Such interdisciplinary collaborations would be crucial for a thorough assessment of the therapeutic potential and scientific utility of this compound and its derivatives, ultimately accelerating the translation of basic scientific discoveries into tangible benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
